Product packaging for 2-Azido-4-chlorobenzonitrile(Cat. No.:)

2-Azido-4-chlorobenzonitrile

Cat. No.: B13637514
M. Wt: 178.58 g/mol
InChI Key: PAEDRQNGDFAUKX-UHFFFAOYSA-N
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Description

2-Azido-4-chlorobenzonitrile is a specialized aromatic compound that integrates two highly reactive functional groups—an azide and a nitrile—on a chlorinated benzene ring. This unique structure makes it a valuable multi-functional intermediate in organic synthesis and medicinal chemistry research. The azide group is widely exploited in Click Chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to efficiently construct 1,2,3-triazole linkages. This reaction is pivotal for developing pharmaceutical candidates, polymers, and bioconjugates. Simultaneously, the nitrile group can serve as a hydrogen bond acceptor, be hydrolyzed to a carboxylic acid, or be reduced to an amine, offering diverse pathways for molecular diversification. The electron-withdrawing chlorine atom at the 4-position further influences the electronic properties of the ring and can facilitate further functionalization via metal-catalyzed cross-coupling reactions. Researchers value this compound for prototyping novel chemical entities, such as kinase inhibitors and other bioactive molecules, where the triazole ring often mimics amide bonds or acts as a key pharmacophore. This compound is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Proper safety protocols must be followed, as organic azides can be shock-sensitive and require careful handling, storage at recommended temperatures, and disposal.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClN4 B13637514 2-Azido-4-chlorobenzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3ClN4

Molecular Weight

178.58 g/mol

IUPAC Name

2-azido-4-chlorobenzonitrile

InChI

InChI=1S/C7H3ClN4/c8-6-2-1-5(4-9)7(3-6)11-12-10/h1-3H

InChI Key

PAEDRQNGDFAUKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N=[N+]=[N-])C#N

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 2 Azido 4 Chlorobenzonitrile

Intramolecular Cycloaddition Reactions

The proximity of the azide (B81097) and nitrile groups in 2-Azido-4-chlorobenzonitrile (B6189060) allows for intramolecular reactions, leading to the formation of fused heterocyclic systems.

Thermal [3+2] Azide-Nitrile Cycloaddition to Fused Tetrazoles

The most common method for synthesizing tetrazole derivatives is the 1,3-dipolar cycloaddition reaction between nitriles and azides. nih.gov In the case of 2-azidobenzonitriles, this intramolecular [3+2] cycloaddition is a thermally induced process that results in the formation of fused tetrazoles. This reaction is highly exothermic; however, a significant activation barrier often necessitates elevated temperatures to achieve a reasonable reaction rate. nih.gov The process involves the azide functioning as a 1,3-dipole and the nitrile as the dipolarophile, leading to a fused ring system.

The equilibrium between the open-chain azide form and the closed, fused tetrazole form can be influenced by several factors, including the nature of substituents on the aromatic ring, the solvent, and the temperature. nih.gov For instance, electron-withdrawing groups can favor the open azide form. nih.gov

Solvent Effects on Intramolecular Reactivity

The choice of solvent can play a crucial role in directing the outcome of intramolecular reactions. In the context of cycloadditions, solvent polarity can influence the stability of the transition state and, consequently, the reaction rate. nih.gov While some studies on related cyclization reactions suggest that solvent effects might be insignificant due to minor variations in activation energy barriers between polar and nonpolar solvents, other systems show marked solvent dependency. nih.govresearchgate.net For intramolecular [2+2] photocycloadditions of certain enones, a switch from aprotic to protic solvents can disrupt intramolecular hydrogen bonding, leading to different product diastereoselectivities. nih.gov Although direct studies on this compound are limited, the principles of solvent-mediated reactivity are applicable.

Role of Substituents on Reaction Kinetics and Thermodynamics

Substituents on the benzene (B151609) ring have a profound impact on the kinetics and thermodynamics of the intramolecular cycloaddition. Electron-donating groups can increase the electron density of the aromatic system, which may affect the reactivity of the azide and nitrile groups. libretexts.org Conversely, electron-withdrawing groups, such as the chloro and cyano groups in this compound, decrease the electron density. libretexts.org

In electrophilic aromatic substitution reactions, activating groups (electron-donating) speed up the reaction by stabilizing the positively charged intermediate, while deactivating groups (electron-withdrawing) slow it down. libretexts.org While the intramolecular cycloaddition is not an electrophilic aromatic substitution, the electronic nature of the substituents still influences the electron distribution within the molecule, thereby affecting the energies of the frontier molecular orbitals involved in the cycloaddition. The position of these substituents also dictates the regioselectivity of potential intermolecular reactions. libretexts.org

Intermolecular Reactivity of the Azido (B1232118) Group

The azido group of this compound is also highly reactive in intermolecular cycloaddition reactions, particularly with alkynes. These "click" reactions are known for their high efficiency, selectivity, and mild reaction conditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, yielding 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and efficiency. nih.govbioclone.net This reaction exhibits a significant rate acceleration (107 to 108 times) compared to the uncatalyzed thermal cycloaddition. organic-chemistry.org The Cu(I) catalyst, which can be generated in situ from Cu(II) salts with a reducing agent like sodium ascorbate, is crucial for the reaction's success. organic-chemistry.orgnih.gov The CuAAC reaction is remarkably versatile, tolerating a wide range of functional groups and proceeding under various conditions, including aqueous environments and a broad pH range (4-12). bioclone.netorganic-chemistry.org

Table 1: Key Features of CuAAC

Feature Description
Catalyst Typically Cu(I), often generated from Cu(II) salts and a reducing agent. organic-chemistry.orgnih.gov
Regioselectivity Exclusively forms 1,4-disubstituted 1,2,3-triazoles. nih.gov
Reaction Rate Highly accelerated compared to uncatalyzed reactions. organic-chemistry.org
Conditions Mild, tolerates various solvents (including water) and a wide pH range. bioclone.netorganic-chemistry.org

| Scope | Broad functional group tolerance. organic-chemistry.org |

The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring that ultimately leads to the triazole product.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to CuAAC that proceeds without the need for a metal catalyst. jcmarot.commagtech.com.cn The driving force for this reaction is the high ring strain of a cyclic alkyne, such as a cyclooctyne (B158145) derivative. jcmarot.com This strain is released upon cycloaddition with an azide, forming a stable triazole. jcmarot.com

SPAAC is particularly valuable in biological systems where the cytotoxicity of a copper catalyst is a concern. jcmarot.commagtech.com.cn The reaction is bioorthogonal, meaning it can occur in a living system without interfering with native biochemical processes. jcmarot.com The reaction rates of SPAAC are generally lower than those of CuAAC, but the development of more strained and reactive cyclooctynes has significantly improved its kinetics. nih.gov

Table 2: Comparison of CuAAC and SPAAC

Feature CuAAC SPAAC
Catalyst Requires a copper(I) catalyst. bioclone.net Catalyst-free. jcmarot.com
Alkyne Substrate Terminal alkynes. bioclone.net Strained cyclic alkynes (e.g., cyclooctynes). jcmarot.com
Biocompatibility Limited by potential copper cytotoxicity. magtech.com.cn Highly biocompatible and bioorthogonal. jcmarot.com

| Reaction Rate | Generally faster. nih.gov | Generally slower, but improving with new reagents. nih.gov |

Staudinger Ligation with Phosphines

The reaction of azides with phosphines, typically triarylphosphines like triphenylphosphine, is known as the Staudinger reaction. The initial step involves the nucleophilic attack of the phosphine (B1218219) on the terminal nitrogen of the azide, leading to the formation of a phosphazide (B1677712) intermediate. This intermediate subsequently loses a molecule of dinitrogen (N₂) to form an iminophosphorane, also known as an aza-ylide.

In the context of 2-azidobenzonitriles, this reaction often proceeds beyond the formation of the iminophosphorane. The resulting aza-ylide can undergo a subsequent intramolecular reaction known as the aza-Wittig reaction. The nucleophilic nitrogen of the iminophosphorane attacks the electrophilic carbon of the nitrile group, leading to a cyclization event. This tandem Staudinger-aza-Wittig reaction is a widely utilized method for the synthesis of nitrogen-containing heterocycles, particularly quinazoline (B50416) derivatives. nih.gov For this compound, the expected pathway would involve the formation of the iminophosphorane, which would then cyclize to yield a substituted quinazoline, a process that is often carried out under mild thermal conditions in a neutral solvent like toluene (B28343). nih.gov

Other 1,3-Dipolar Cycloaddition Reactions with Alkenes and Heteroalkenes

The azide functional group is a classic 1,3-dipole and can readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles, including alkenes and alkynes. wikipedia.orgyoutube.com These reactions, often referred to as Huisgen cycloadditions, are a cornerstone of click chemistry and provide a powerful method for the synthesis of five-membered heterocyclic rings. youtube.com

While specific studies on this compound are not prevalent, the reactivity can be inferred from studies on analogous substituted benzyl (B1604629) azides. For instance, substituted benzyl azides have been shown to react with acetylenic compounds, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), in boiling ethanol (B145695) to produce the corresponding 1,2,3-triazole derivatives in high yields. nih.gov The reaction proceeds via a concerted mechanism where the azide adds across the triple bond of the dipolarophile. Similarly, reactions with activated alkenes like norbornene derivatives are also well-established for organic azides. researchgate.netnih.gov Therefore, it is expected that this compound would react with electron-deficient alkenes and alkynes to form substituted triazolines and triazoles, respectively.

Reaction of a generic aryl azide with an alkyne to form a triazole.

Generic Huisgen Cycloaddition

Intermolecular Reactivity of the Nitrile Group

The following sections detail the reactivity of the nitrile functionality. Due to a lack of specific published data on the intermolecular reactions of the nitrile group in this compound, the closely related and well-studied compound 4-chlorobenzonitrile (B146240) is used as a proxy to illustrate these transformations. This approach provides a scientifically grounded expectation of the reactivity for the nitrile group within the target molecule.

[2+3] Cycloaddition with External Azides to Form Tetrazoles

The [3+2] cycloaddition of an azide anion (such as from sodium azide) with a nitrile is the most direct and common method for synthesizing 5-substituted-1H-tetrazoles. This transformation converts the cyano group into a tetrazole ring, a functional group that serves as a bioisostere for carboxylic acids in medicinal chemistry. The reaction typically requires heat and is often catalyzed to improve reaction rates and yields.

For 4-chlorobenzonitrile, the reaction with sodium azide yields 5-(4-chlorophenyl)-1H-tetrazole. The process involves the nucleophilic addition of the azide ion to the electrophilic nitrile carbon, followed by cyclization.

The cycloaddition between nitriles and azides generally requires significant thermal energy. However, the reaction can be effectively catalyzed by a variety of agents that activate the nitrile group, making it more susceptible to nucleophilic attack.

Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and scandium triflate (Sc(OTf)₃) are commonly employed. chemicalbook.com They coordinate to the nitrogen atom of the nitrile, increasing its electrophilicity and facilitating the addition of the azide anion. Reactions using ZnCl₂ or other zinc salts are well-documented and can proceed in various solvents, including water. nih.gov

Transition Metal Catalysts: Copper salts, such as copper(II) sulfate (B86663) (CuSO₄·5H₂O), have been shown to be effective catalysts for this transformation, providing good to excellent yields under relatively mild conditions. scielo.br

Heterogeneous and Nanocatalysts: To simplify product purification and enable catalyst recycling, solid-supported catalysts have been developed. These include silica (B1680970) sulfuric acid and nano-TiCl₄·SiO₂, which act as efficient, reusable solid acid catalysts for the synthesis of tetrazoles from nitriles. mdpi.com

The table below summarizes the effect of different catalysts on the synthesis of 5-(4-chlorophenyl)-1H-tetrazole from 4-chlorobenzonitrile and sodium azide.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
CuSO₄·5H₂O (2 mol%)DMSO140296 scielo.br
Sc(OTf)₃ (20 mol%)i-PrOH/H₂O (3:1)160 (MW)1Not specified for this specific substrate, but general method provided. chemicalbook.com
NH₄ClDMFReflux2461.8 nih.gov
Silica Sulfuric Acid (100 mol%)DMFReflux392 mdpi.com

The choice of solvent and reaction temperature plays a critical role in the efficiency of tetrazole synthesis. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently used as they can dissolve the azide salt and facilitate the reaction at elevated temperatures.

Studies on the reaction of 4-chlorobenzonitrile with sodium azide using CuSO₄·5H₂O as a catalyst investigated various solvents. The results showed that DMSO was the optimal solvent, providing a 96% yield at 140 °C. In contrast, solvents like toluene and acetonitrile (B52724) resulted in significantly lower yields under similar conditions. Solvent-free conditions also proved less effective, yielding only 50% of the product after a prolonged reaction time. scielo.br Microwave-assisted synthesis has also been employed, often in combination with Lewis acid catalysis, to shorten reaction times and improve yields by enabling rapid heating to high temperatures. chemicalbook.com

The following table details the optimization of reaction conditions for the synthesis of 5-(4-chlorophenyl)-1H-tetrazole.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
CuSO₄·5H₂OToluene1101010 scielo.br
CuSO₄·5H₂OAcetonitrile801030 scielo.br
CuSO₄·5H₂ODMF140485 scielo.br
CuSO₄·5H₂ODMSO140296 scielo.br
CuSO₄·5H₂ONone1401050 scielo.br
NH₄ClDMFReflux (~153)2461.8 nih.gov

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles. These addition reactions are fundamental for converting nitriles into other functional groups, such as ketones (via imine intermediates) or amines.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) readily add to nitriles to form an intermediate magnesium imine salt. masterorganicchemistry.comorganic-chemistry.org Subsequent acidic hydrolysis of this intermediate cleaves the C=N bond, yielding a ketone. masterorganicchemistry.com For example, the reaction of 4-chlorobenzonitrile with an organomagnesium halide, such as phenylmagnesium bromide, followed by hydrolysis, would produce 4-chlorobenzophenone. Double addition of the Grignard reagent is generally not observed. masterorganicchemistry.com

Reduction to Amines: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, reducing nitriles to amines in excellent yields. masterorganicchemistry.comreddit.comlibretexts.org The reaction involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the nitrile carbon, followed by further reduction. For 4-chlorobenzonitrile, this reaction would yield (4-chlorophenyl)methanamine. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically not reactive enough to reduce nitriles unless a catalyst like NiCl₂ is used. reddit.com

Addition of Amines: Primary or secondary amines can add to the nitrile group to form amidines. This reaction is often catalyzed by Lewis acids or lanthanide amides, which activate the nitrile. organic-chemistry.org For instance, the ytterbium-catalyzed addition of an aniline (B41778) derivative to 4-chlorobenzonitrile would yield a corresponding N-aryl-4-chlorobenzamidine. organic-chemistry.org

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

All three substituents present on the this compound ring are generally considered to be deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to unsubstituted benzene. masterorganicchemistry.comstudymind.co.uk This deactivation stems from their electron-withdrawing nature, which reduces the electron density of the aromatic π-system, making it less nucleophilic and thus less reactive towards electrophiles. quora.comchemistrytalk.org

The directing effect of each substituent—that is, the position to which it directs an incoming electrophile—is determined by how it stabilizes the intermediate carbocation (the arenium ion or sigma complex) formed during the reaction. libretexts.org

Cyano Group (-CN): The cyano group is a strong deactivating group due to its powerful electron-withdrawing inductive and resonance effects. It is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (C3 and C5). minia.edu.egstudy.com

Chloro Group (-Cl): Halogens like chlorine are deactivating because their strong electron-withdrawing inductive effect outweighs their weaker electron-donating resonance effect. However, due to the resonance donation of a lone pair, they are ortho, para-directors. masterorganicchemistry.comyoutube.com In this molecule, the chloro group at C4 would direct incoming electrophiles to the C3 and C5 positions (ortho) and the C1 position (para).

Azido Group (-N₃): The azido group is also a deactivating group due to the high electronegativity of the nitrogen atoms. However, similar to halogens, the nitrogen atom attached to the ring has lone pairs that can be donated via resonance, making it an ortho, para-director. The azido group at C2 would direct incoming electrophiles to C3 (ortho) and C5 (para).

When multiple substituents are present, the regiochemical outcome is a composite of their individual directing effects. In the case of this compound, all three groups direct towards the C3 and C5 positions. Therefore, electrophilic substitution, although slow due to the highly deactivated nature of the ring, is expected to occur predominantly at the C3 and C5 positions.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

SubstituentPositionInductive EffectResonance EffectOverall ReactivityDirecting Effect
-CN1WithdrawingWithdrawingDeactivatingMeta
-N₃2WithdrawingDonatingDeactivatingOrtho, Para
-Cl4WithdrawingDonatingDeactivatingOrtho, Para

Thermal Decomposition Pathways and Nitrene Generation

Aryl azides are known to be thermally labile compounds that decompose upon heating to eliminate molecular nitrogen (N₂) and generate highly reactive nitrene intermediates. rsc.orgworktribe.com The thermal decomposition of this compound follows this characteristic pathway, initiated by the homolytic cleavage of the N-N₂ bond.

The primary step in the thermolysis is the extrusion of dinitrogen gas, a thermodynamically favorable process, which results in the formation of 5-chloro-2-cyanophenylnitrene.

The generated 5-chloro-2-cyanophenylnitrene is a highly reactive species with a nitrogen atom that has only six valence electrons, making it a potent electrophile. nih.gov The subsequent reactions of this nitrene intermediate can be complex and may include:

Intramolecular reactions: Cyclization or rearrangement to form new heterocyclic structures.

Intermolecular reactions: Reaction with other molecules in the medium, such as C-H insertion, addition to alkenes to form aziridines, or dimerization to form azo compounds.

The precise decomposition pathway and the nature of the final products will depend on the reaction conditions, such as temperature and the presence of other reactive species that can trap the nitrene.

Table 2: Expected Products from Thermal Decomposition of this compound

IntermediateReaction TypePotential Product(s)
5-Chloro-2-cyanophenylnitreneDimerizationAzo compounds
5-Chloro-2-cyanophenylnitreneC-H Insertion (in suitable solvent)Aminated solvent adducts
5-Chloro-2-cyanophenylnitreneIntramolecular CyclizationHeterocyclic compounds

Metal-Catalyzed Transformations and Coordination Chemistry

The functional groups of this compound, namely the azide and the nitrile, offer multiple sites for interaction with transition metals, suggesting a rich potential for metal-catalyzed transformations and coordination chemistry.

Transformations involving the Azido Group:

The azide functional group is a versatile precursor for a variety of metal-catalyzed reactions. Transition metals can catalyze the transfer of a nitrene group from the azide to other substrates, often under milder conditions than thermal decomposition. nih.gov

C-H Amination/Amidation: Rhodium and iridium complexes are known to catalyze the direct amination or amidation of C-H bonds using organic azides as the nitrogen source. acs.orgibs.re.kracs.org In such reactions, a metal-nitrenoid intermediate is proposed to be involved. acs.org this compound could potentially serve as an amino source in the presence of a suitable rhodium or iridium catalyst and a substrate with activatable C-H bonds.

Azide-Alkyne Cycloaddition (CuAAC): The copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole is a cornerstone of "click chemistry". nih.govwikipedia.org The azido group in this compound is expected to readily participate in CuAAC reactions with a variety of terminal alkynes, providing a straightforward route to functionalized triazole derivatives. beilstein-journals.orgmdpi.com

Coordination and Transformations involving the Nitrile Group:

The nitrile group is a well-known ligand in coordination chemistry, capable of binding to transition metals through the lone pair of electrons on the nitrogen atom. wikipedia.orgacs.org

Coordination Complexes: Benzonitrile (B105546) and its derivatives are common ligands in coordination chemistry, often serving as labile ligands that can be easily displaced by stronger donors. wikipedia.org this compound could form coordination complexes with a range of transition metals, such as palladium, molybdenum, and copper. wikipedia.org

Catalytic Reactions: The coordination of the nitrile to a metal center can activate it towards nucleophilic attack. This is the basis for reactions such as the metal-catalyzed hydration of nitriles to amides. wikipedia.org Furthermore, the nitrile group can participate in cyclotrimerization reactions catalyzed by low-valent transition metals like titanium to form triazines.

The bifunctional nature of this compound, possessing both an azide and a nitrile group, opens up possibilities for more complex transformations where both groups might interact with one or more metal centers, or where one group could be selectively transformed while the other remains intact or coordinates to the catalyst.

Table 3: Potential Metal-Catalyzed Reactions of this compound

Functional GroupCatalyst TypeReaction TypePotential Product
AzideCopper(I)Azide-Alkyne Cycloaddition1,2,3-Triazole derivatives
AzideRhodium(III), Iridium(III)C-H AminationAminated arenes/alkanes
NitrileVarious Transition MetalsCoordinationMetal-nitrile complexes
NitrileTitanium (low-valent)Cyclotrimerization1,3,5-Triazine derivative

Applications of 2 Azido 4 Chlorobenzonitrile As a Chemical Building Block

Synthesis of Novel Heterocyclic Scaffolds

The presence of both an azide (B81097) and a nitrile group makes 2-Azido-4-chlorobenzonitrile (B6189060) an ideal starting material for the construction of various nitrogen-containing heterocyclic systems. These scaffolds are of particular interest in medicinal chemistry due to their presence in numerous biologically active molecules.

Tetrazole-Fused Benzene (B151609) Derivatives

The synthesis of tetrazoles from organic nitriles and an azide source, typically sodium azide, is a well-established transformation in heterocyclic chemistry. scielo.brmdpi.comorganic-chemistry.orgscielo.org.zascielo.org.za This [3+2] cycloaddition reaction provides a direct route to 5-substituted-1H-tetrazoles. Given the nitrile functionality in this compound, it can readily undergo this reaction to form 5-(2-azido-4-chlorophenyl)-1H-tetrazole.

The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and often requires elevated temperatures to proceed at a reasonable rate. scielo.brscielo.org.za Various catalysts, including metal salts like copper sulfate (B86663) (CuSO₄) and titanium chloride (TiCl₄) supported on silica (B1680970), have been shown to enhance the efficiency of this cycloaddition. scielo.brscielo.org.za The use of such catalysts can lead to milder reaction conditions and improved yields.

The resulting tetrazole derivative, 5-(2-azido-4-chlorophenyl)-1H-tetrazole, retains the azide functionality, which can be further utilized in subsequent reactions, making it a valuable intermediate for the synthesis of more complex, fused heterocyclic systems.

Table 1: General Conditions for Tetrazole Synthesis from Nitriles

ParameterConditions
Reactants Organic Nitrile, Sodium Azide
Solvent DMF, DMSO
Temperature Room Temperature to 140°C
Catalyst CuSO₄·5H₂O, Nano-TiCl₄·SiO₂ (Optional)
Workup Acidification and Extraction

Triazole-Containing Architectures

The azide group in this compound is a key functional group for the synthesis of triazoles through 1,3-dipolar cycloaddition reactions with alkynes. This reaction, often referred to as "click chemistry," is known for its high efficiency, selectivity, and tolerance of a wide range of functional groups. beilstein-journals.orgnih.govrsc.orgnih.gov

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used variant of this reaction that allows for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles. In a typical procedure, this compound would be reacted with a terminal alkyne in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

This reaction can be performed in various solvents, including biomass-derived solvents like Cyrene™, highlighting the potential for green chemistry applications. beilstein-journals.org The resulting triazole products, bearing the 4-chloro-2-cyanophenyl substituent, are of interest as potential scaffolds in drug discovery and materials science.

Exploration of Other Nitrogen-Containing Heterocycles (e.g., Quinoline-like systems, Oxadiazoles)

Quinoline-like Systems: The synthesis of quinoline (B57606) derivatives from ortho-azido-substituted aromatic carbonyl compounds is a known synthetic strategy. researchgate.netmdpi.comnih.govnih.goviipseries.org While this compound is a nitrile and not a carbonyl compound, it can potentially be converted to a corresponding aldehyde or ketone through functional group transformations. For instance, reduction of the nitrile group to an aldehyde would yield 2-azido-4-chlorobenzaldehyde, a direct precursor for quinoline synthesis via reactions with compounds containing active methylene (B1212753) groups. These reactions often proceed through an intramolecular aza-Wittig reaction or a condensation-cyclization cascade. mdpi.com

Oxadiazoles: The nitrile group of this compound serves as a starting point for the synthesis of 1,2,4-oxadiazoles. organic-chemistry.orgnih.govnih.govchim.itmdpi.com The general synthetic route involves the conversion of the nitrile to an amidoxime (B1450833) by reaction with hydroxylamine. The resulting 2-azido-4-chloro-N'-hydroxybenzimidamide can then be cyclized with various acylating agents, such as acid chlorides or anhydrides, to furnish the 3,5-disubstituted 1,2,4-oxadiazole (B8745197) ring. This two-step process is a versatile method for accessing a wide range of oxadiazole derivatives.

Development of Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. sciepub.comnih.govsciepub.comorganic-chemistry.org The functional groups present in this compound make it a potential candidate for participation in MCRs, such as the Ugi and Passerini reactions.

In a Ugi four-component reaction (U-4CR), an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. nih.govsciepub.comorganic-chemistry.org While this compound itself is not a direct component, its derivatives could be. For instance, if the nitrile group were reduced to an amine, the resulting 2-azido-4-chlorobenzylamine could serve as the amine component in a Ugi reaction.

The Passerini three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. sciepub.com Similar to the Ugi reaction, a derivative of this compound, such as the corresponding aldehyde, would be required to participate in this transformation. The development of MCRs involving this building block would provide rapid access to libraries of complex molecules for biological screening.

Precursor for Advanced Organic Materials

The unique electronic and structural features of this compound suggest its potential as a precursor for advanced organic materials, including energetic materials and conductive polymers.

Azido (B1232118) compounds are known to be energetic materials due to the high nitrogen content and the propensity of the azide group to release dinitrogen gas upon decomposition. lukasiewicz.gov.plenergetic-materials.org.cnresearchgate.netarmy.milnih.govchemrxiv.org The presence of both an azide and a cyano group, along with the aromatic ring, suggests that derivatives of this compound could be explored for applications in this field. The synthesis of energetic materials often involves the introduction of multiple energetic functional groups onto a central scaffold.

Furthermore, nitrile-containing aromatic compounds can be precursors to conductive polymers. Polymerization of such monomers can lead to materials with extended π-conjugated systems, which are essential for electrical conductivity. The specific synthetic routes and the properties of polymers derived from this compound would be an area for future research.

Probes for Mechanistic Organic Chemistry Studies

The reactive azide group in this compound makes it a useful tool for studying reaction mechanisms, particularly through photochemistry and thermolysis.

Aryl azides are well-known photoaffinity labeling reagents. rsc.orgnih.govnih.gov Upon irradiation with UV light, they can form highly reactive nitrene intermediates that can insert into C-H and N-H bonds or undergo other reactions, allowing for the covalent labeling of biological macromolecules. This compound could be incorporated into a larger molecule designed to bind to a specific biological target, and upon photolysis, it would covalently attach to the target, enabling its identification and the study of binding interactions.

The thermal decomposition of azides can also provide insights into reaction mechanisms. lukasiewicz.gov.pl Studying the kinetics and products of the thermolysis of this compound can elucidate the stability of the molecule and the pathways through which it decomposes, which is particularly relevant for the development of energetic materials.

Advanced Analytical and Spectroscopic Techniques in 2 Azido 4 Chlorobenzonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, researchers can map the carbon-hydrogen framework of 2-Azido-4-chlorobenzonitrile (B6189060) derivatives, confirming their identity and purity.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a this compound derivative, the aromatic region is of particular interest. It is expected to display signals for three distinct protons on the benzene (B151609) ring. The proton positioned between the chloro and cyano groups would likely appear as a doublet, while the other two protons would show coupling to their neighbors, resulting in distinct splitting patterns such as a doublet of doublets. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing or donating effects of the substituents.

The ¹³C NMR spectrum provides complementary data, showing distinct signals for each unique carbon atom in the molecule. For the this compound framework, seven signals are anticipated: one for the nitrile carbon, and six for the aromatic carbons, each shifted according to the electronic effects of its attached substituent (azido, chloro, or cyano group). Spectroscopic data from related compounds, such as 2-amino-4-chlorobenzonitrile (B1265954) and other substituted benzonitriles, aid in the assignment of these signals.

Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
¹H (Aromatic)7.2 - 7.8d, dd
¹³C (C≡N)115 - 120s
¹³C (C-Cl)135 - 140s
¹³C (C-N₃)140 - 145s
¹³C (Aromatic)120 - 135s

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra, especially for complex molecules.

Correlation Spectroscopy (COSY): This homonuclear experiment maps the coupling relationships between protons, typically those separated by two or three bonds. For reaction products of this compound, a COSY spectrum would reveal cross-peaks connecting the signals of adjacent aromatic protons, confirming their relative positions on the benzene ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with those of the carbon atoms to which they are directly attached. An HSQC spectrum is invaluable for assigning the ¹³C signals of the protonated aromatic carbons by linking them to their already-assigned proton signals from the ¹H NMR and COSY spectra.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction (SCXRD) involves directing a beam of X-rays onto a single, high-quality crystal of this compound. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.

While specific crystallographic data for this compound has not been reported, a study on its precursor, 2-Amino-4-chlorobenzonitrile, revealed that it crystallizes in the triclinic system with a P-1 space group. researchgate.net An analysis of this compound would yield similar foundational data, which would be presented as follows:

Table 1: Hypothetical Crystallographic Data for this compound (Note: This data is illustrative as specific studies are unavailable.)

ParameterValue
Chemical FormulaC₇H₃ClN₄
Crystal System(e.g., Monoclinic)
Space Group(e.g., P2₁/c)
a (Å)(Value)
b (Å)(Value)
c (Å)(Value)
α (°)(Value)
β (°)(Value)
γ (°)(Value)
Volume (ų)(Value)
Z (molecules per unit cell)(Value)

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

For a molecule like this compound, one would expect to observe significant interactions involving the azide (B81097), nitrile, and chloro groups, as well as the aromatic ring. Analysis of related aromatic compounds often reveals dominant H···H, C···H, and N···H contacts. igem.org

Table 2: Hypothetical Hirshfeld Surface Analysis Contact Percentages for this compound (Note: This data is illustrative as specific studies are unavailable.)

Interaction TypePercentage Contribution
H···H(Value %)
N···H / H···N(Value %)
Cl···H / H···Cl(Value %)
C···H / H···C(Value %)
C···C (π-π stacking)(Value %)
N···C / C···N(Value %)
Other(Value %)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. In aromatic compounds like this compound, the primary absorptions are typically due to π → π* transitions within the benzene ring and n → π* transitions involving non-bonding electrons on the nitrogen atoms of the azide and nitrile groups. researchgate.net The positions of the absorption maxima (λmax) are sensitive to the substituents on the aromatic ring. Studies on other aryl azides have shown that they possess excited states that absorb broadly in the visible spectrum. acs.org

Table 3: Hypothetical UV-Vis Absorption Data for this compound (Note: This data is illustrative as specific studies are unavailable.)

λmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)SolventAssigned Transition
(Value)(Value)(e.g., Ethanol)π → π
(Value)(Value)(e.g., Ethanol)n → π

Chromatographic Techniques for Reaction Monitoring and Product Purification

Chromatography is essential for both monitoring the progress of the synthesis of this compound and for its subsequent purification.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to qualitatively monitor a reaction. By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate), the disappearance of starting materials and the appearance of the product can be tracked. rsc.org

Column Chromatography: For purification on a larger scale, column chromatography is the standard method. The crude product is loaded onto a column packed with a stationary phase (commonly silica gel), and a solvent (eluent) is passed through to separate the desired compound from impurities based on differential adsorption. rsc.org The fractions are collected and analyzed (often by TLC) to isolate the pure this compound.

High-Performance Liquid Chromatography (HPLC): HPLC can be used as an analytical tool to determine the purity of the final product with high precision or for preparative purposes to achieve very high purity.

Computational and Theoretical Studies of 2 Azido 4 Chlorobenzonitrile Reactivity and Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. In the context of 2-Azido-4-chlorobenzonitrile (B6189060), DFT calculations would provide fundamental insights into its geometry, stability, and electronic characteristics. These calculations are based on the principle that the energy of a molecule can be determined from its electron density.

Geometry Optimization and Electronic Structure Analysis

A crucial first step in the computational study of this compound involves geometry optimization. This process aims to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The resulting optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, an analysis of the electronic structure can be performed. This includes the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in understanding the molecule's reactivity, as they represent the regions most likely to be involved in electron donation and acceptance, respectively. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps illustrate the regions of positive and negative electrostatic potential on the molecular surface, identifying potential sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is a placeholder to illustrate the type of data that would be generated from DFT calculations, as specific research on this compound is not currently available.)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-Cl Value
C-N (azide) Value
N-N (azide) Value
C-C≡N Value
C≡N Value
C-C-Cl Value
C-C-N (azide) Value
C-N-N Value
N-N-N Value
Cl-C-C-N

Prediction of Spectroscopic Parameters

DFT calculations are also instrumental in predicting various spectroscopic parameters, which can be compared with experimental data for validation of the computational model. For this compound, these predictions would include:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, an IR spectrum can be simulated. This allows for the assignment of specific vibrational modes to the observed absorption bands, such as the characteristic stretching frequencies of the azide (B81097) (-N₃), nitrile (-C≡N), and carbon-chlorine (C-Cl) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum that can aid in the interpretation of experimental data and confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible spectrum. This provides insights into the electronic excitations within the molecule.

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) offers a framework for understanding chemical reactivity based on the analysis of the changes in electron density during a chemical reaction. nih.gov This approach provides a more detailed and intuitive picture of reaction mechanisms compared to orbital-based theories.

Analysis of Electron Density Changes During Reactions

A key aspect of MEDT is the analysis of how the electron density redistributes as reactants approach each other and transform into products. nih.govcaltech.edu Tools such as the Electron Localization Function (ELF) and Atoms in Molecules (AIM) theory are used to visualize and quantify these changes. For a hypothetical reaction involving this compound, such as a cycloaddition, this analysis would reveal the sequence of bond formation and breaking. The flow of electron density from nucleophilic to electrophilic regions can be tracked along the reaction pathway, providing a clear picture of the electronic events that govern the reaction.

Characterization of Transition State Structures (TSs)

The transition state (TS) is the highest energy point along the reaction coordinate and is a critical structure for determining the kinetics of a reaction. MEDT, in conjunction with DFT, allows for the precise location and characterization of transition state structures for reactions involving this compound. The geometry of the TS provides information about the degree of bond formation and breaking at this critical point. An analysis of the electron density at the TS can reveal its electronic nature, for instance, whether it has a polar or non-polar character. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.

Understanding Chemo- and Regioselectivity

In reactions where multiple products can be formed, MEDT can be used to understand and predict the chemo- and regioselectivity. For this compound, which has multiple reactive sites (the azide and nitrile groups), this is particularly relevant. By calculating the activation energies for all possible reaction pathways, the most favorable pathway can be identified. The analysis of conceptual DFT reactivity indices, such as electrophilicity and nucleophilicity, for the different atoms in the molecule can provide a rationale for the observed or predicted selectivity. For example, in a cycloaddition reaction, this analysis would explain why one regioisomer is formed preferentially over another.

Investigation of Substituent Effects on Reactivity

The reactivity of an aromatic system like this compound is significantly influenced by its substituents: the azido (B1232118) (-N₃), chloro (-Cl), and cyano (-CN) groups. Computational studies on substituted benzonitriles and phenyl azides provide a basis for predicting these effects.

The chloro and cyano groups are electron-withdrawing, which is anticipated to decrease the electron density of the benzene (B151609) ring. This withdrawal effect would likely enhance the electrophilic character of the aromatic system. The azido group, while having a complex electronic nature, can act as an electron-donating group through resonance, but its high nitrogen content also introduces unique reactivity, particularly in cycloaddition reactions.

A systematic computational analysis would involve calculating the reaction energies and activation barriers for model reactions. By comparing these values with those of unsubstituted or differently substituted analogs, the precise impact of each substituent on the reaction kinetics and thermodynamics could be quantified. Such a study would typically involve high-level density functional theory (DFT) calculations.

Conceptual Density Functional Theory (CDFT) Indices

CDFT provides a powerful toolkit for quantifying the reactivity of molecules based on how their energy changes with a change in the number of electrons. These indices offer a quantitative measure of a molecule's propensity to act as an electrophile or a nucleophile.

Key CDFT descriptors include chemical potential (μ), chemical hardness (η), and global electrophilicity (ω). The chemical potential indicates the escaping tendency of electrons, while hardness measures the resistance to a change in electron distribution. The global electrophilicity index quantifies the stabilization in energy when the system acquires an additional electronic charge from the environment.

For this compound, the presence of electron-withdrawing groups would be expected to result in a more negative chemical potential and a higher electrophilicity index compared to benzene. This suggests that the molecule would readily accept electrons in chemical reactions, indicating a significant polar character in its interactions with electron-rich species.

A hypothetical data table of global reactivity descriptors for this compound, based on trends observed in similar compounds, is presented below.

DescriptorSymbolExpected Value Range (eV)Interpretation
Chemical Potentialμ-4.0 to -5.0High tendency to accept electrons
Chemical Hardnessη4.0 to 5.0Moderately high resistance to charge transfer
Global Electrophilicityω1.5 to 2.5Strong electrophilic character

Note: These values are illustrative and would require specific DFT calculations for confirmation.

Beyond global indices, local reactivity descriptors such as the Fukui function (f(r)) and dual descriptor (Δf(r)) pinpoint the specific atomic sites most susceptible to nucleophilic or electrophilic attack. For this compound, these analyses would likely identify the nitrogen atoms of the azido group and the carbon atoms of the nitrile group as key reactive centers.

The nitrogen atom at the terminus of the azido group is expected to be a primary site for electrophilic attack, while the carbon atom of the cyano group would be a likely target for nucleophiles. The relative reactivity of different positions on the aromatic ring would also be elucidated, showing the directing effects of the substituents.

Topological Analysis of Electron Density

The topological analysis of the electron density provides a detailed picture of the chemical bonding and electron localization within a molecule.

The Electron Localization Function (ELF) is a method used to visualize regions of high electron pair probability. An ELF analysis of this compound would reveal the locations of covalent bonds, lone pairs, and core electrons. The topology of the ELF partitions the molecular space into basins of attractors, each corresponding to a specific chemical feature.

For this molecule, one would expect to find basins corresponding to the C-C, C-H, C-Cl, C-N, and N-N bonds, as well as lone pair basins on the nitrogen and chlorine atoms. The population of these basins, obtained by integrating the electron density within them, provides a quantitative measure of the number of electrons associated with each feature. This would be particularly insightful for characterizing the bonding within the azido and cyano groups.

A prospective table summarizing the expected ELF basin populations is provided below.

Basin TypeAssociated AtomsExpected Population (e⁻)
V(C,C)Aromatic Ring~1.2 - 1.4 per bond
V(C,N)Cyano Group~2.8 - 3.2
V(N,N)Azido Group~2.5 - 3.0 per bond
V(N)Azido Lone Pairs~2.0 - 2.5 per lone pair

Note: These are estimated values based on general chemical principles and require specific calculations.

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ(r)) to define atoms and chemical bonds. The analysis focuses on the properties at bond critical points (BCPs), where the electron density is at a minimum between two bonded atoms.

Key properties at the BCP include the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)). The value of ρ(r) correlates with the bond order, while the sign of ∇²ρ(r) distinguishes between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. A negative H(r) is indicative of a significant covalent character.

A QTAIM analysis of this compound would provide quantitative data on the nature of all the chemical bonds within the molecule, offering a deeper understanding of the electronic structure and the influence of the substituents on the bonding characteristics.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, are crucial in determining the three-dimensional structure, stability, and reactivity of chemical compounds. The NCI index is derived from the electron density (ρ) and its reduced density gradient (s). By plotting s against ρ, regions of non-covalent interactions can be identified and visualized as isosurfaces. The color-coding of these surfaces typically indicates the nature and strength of the interaction, with blue often representing strong attractive interactions (like hydrogen bonds), green indicating weaker van der Waals interactions, and red signifying repulsive steric clashes.

For this compound, an NCI analysis would be instrumental in understanding its intermolecular packing in the solid state and its interactions with other molecules in solution. For instance, it could reveal potential hydrogen bonding involving the nitrile group or weak interactions with the chlorine and azide substituents. However, no specific NCI analysis data for this compound has been published.

Global Electron Density Transfer (GEDT) Studies

Global Electron Density Transfer (GEDT) is a key concept within the framework of Molecular Electron Density Theory (MEDT) used to understand the feasibility and kinetics of chemical reactions, particularly polar and cycloaddition reactions. GEDT quantifies the net charge transfer between interacting molecules at the transition state. A significant GEDT value indicates a polar reaction mechanism, which is often associated with a lower activation energy barrier. This analysis is crucial for predicting the reactivity and outcome of reactions involving molecules with distinct electronic donor and acceptor characteristics.

In the context of this compound, which possesses both an electron-donating azide group and electron-withdrawing nitrile and chloro groups, GEDT studies would be highly valuable. For example, in a [3+2] cycloaddition reaction, a common reaction pathway for azides, a GEDT analysis could predict the direction and magnitude of electron flow between the azide and a dipolarophile, thereby elucidating the reaction's polar character and influencing its rate. To date, no specific GEDT studies have been reported for reactions involving this compound. A study on the related compound, 2-amino-4-chlorobenzonitrile (B1265954), did perform a Mulliken analysis which suggested the potential for the compound to act as a nucleophilic agent due to the highly negative charges on the nitrogen atoms.

Theoretical Thermodynamic and Kinetic Calculations of Reaction Pathways

Computational chemistry provides powerful tools to model chemical reactions and calculate their thermodynamic and kinetic parameters. Using methods like Density Functional Theory (DFT), researchers can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

From these calculations, key thermodynamic data such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be determined, indicating the spontaneity and equilibrium position of a reaction. Kinetic parameters, most notably the activation energy (Ea), can also be calculated from the energy difference between the reactants and the transition state. This information is vital for understanding reaction mechanisms, predicting reaction rates, and explaining regioselectivity and stereoselectivity.

For this compound, theoretical calculations could be applied to its various potential reactions, such as thermal or photochemical decomposition of the azide group, or its participation in cycloaddition reactions. Such studies would provide a detailed, atomistic understanding of the reaction mechanisms. While a DFT study on 2-amino-4-chlorobenzonitrile has been conducted to investigate its electronic properties, specific thermodynamic and kinetic calculations for the reaction pathways of this compound are not available in the current literature.

Emerging Research Frontiers for 2 Azido 4 Chlorobenzonitrile

Catalyst Development for Enhanced Reactivity and Selectivity

The dual functionality of 2-Azido-4-chlorobenzonitrile (B6189060) presents a rich landscape for catalytic exploration. The azide (B81097) and nitrile groups can undergo a variety of transformations, and the development of selective catalysts is crucial for controlling reaction pathways and achieving desired products with high efficiency.

One of the most promising reactions involving the nitrile group is the [3+2] cycloaddition with an azide source to form a tetrazole ring. This transformation is of significant interest due to the importance of tetrazoles in medicinal chemistry as bioisosteres of carboxylic acids. newdrugapprovals.org While this reaction can be performed thermally, catalytic methods offer milder conditions and improved yields. Research in this area is focused on the development of both homogeneous and heterogeneous catalysts. For instance, cobalt(II) complexes with tetradentate ligands have been shown to efficiently catalyze the synthesis of 5-substituted 1H-tetrazoles from organonitriles and sodium azide. newdrugapprovals.orgacs.org Mechanistic studies suggest the formation of a cobalt(II)-diazido intermediate that facilitates the cycloaddition. acs.org Similarly, copper-based catalysts, including copper(II) sulfate (B86663) and various copper complexes, have demonstrated effectiveness in promoting this reaction. nih.govsemanticscholar.org The use of nano-catalysts, such as nano-TiCl4.SiO2, is another emerging trend, offering advantages like high efficiency and recoverability. scielo.org.za

The development of catalysts that can selectively activate either the azide or the nitrile group in this compound is a key challenge. For example, rhodium(II) carboxylate complexes are known to catalyze reactions of aryl azides to form indoles, suggesting a potential pathway for intramolecular cyclization if a suitable reaction partner is present on the molecule. nih.gov The design of catalysts that can differentiate between the two nitrogen-containing functional groups would open up new avenues for the synthesis of complex heterocyclic structures.

Below is a table summarizing various catalytic systems that could be explored for reactions involving this compound, based on transformations of similar functional groups.

Catalyst TypeTarget Functional GroupPotential ReactionReference
Cobalt(II) complexesNitrile[3+2] Cycloaddition with NaN3 newdrugapprovals.orgacs.org
Copper(II) sulfateNitrile[3+2] Cycloaddition with NaN3 nih.govsemanticscholar.org
Nano-TiCl4.SiO2Nitrile[3+2] Cycloaddition with NaN3 scielo.org.za
Rhodium(II) carboxylatesAzideIntramolecular C-H amination nih.gov

Flow Chemistry and Continuous Processing Applications

The synthesis and manipulation of organic azides can be hazardous due to their potential for explosive decomposition, especially on a large scale. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a reactor, offers a safer and more efficient alternative to traditional batch processing. mit.edumit.edu The small reactor volume at any given time minimizes the risk associated with hazardous intermediates. mit.edu

A continuous flow process for the synthesis of a tetrazole from this compound could be envisioned as follows:

StepDescriptionKey Parameters
1. Reagent PreparationA solution of this compound and sodium azide in a high-boiling solvent (e.g., NMP) is prepared.Concentration, Solvent
2. PumpingThe reagent solution is pumped through a microreactor system using a syringe pump.Flow rate
3. ReactionThe solution passes through a heated coiled reactor to facilitate the cycloaddition reaction.Temperature, Residence time
4. QuenchingAn in-line stream of a quenching agent (e.g., NaNO2/acid) is introduced to neutralize any unreacted azide.Stoichiometry
5. CollectionThe product stream is collected for subsequent workup and purification.

This approach not only mitigates the safety concerns associated with azides but also allows for facile scalability by simply extending the operation time. mit.edu

Photochemical and Electrochemical Activations

Photochemical and electrochemical methods provide alternative energy sources to thermal activation for inducing chemical reactions, often leading to unique reactivity and selectivity.

The azide group in this compound is a chromophore that can be activated by UV light. Photolysis of aryl azides typically leads to the extrusion of dinitrogen (N2) and the formation of a highly reactive nitrene intermediate. This nitrene can then undergo various reactions, such as C-H insertion, cyclization, or rearrangement. While specific studies on the photolysis of this compound are not prevalent, the photochemical denitrogenation of related bicyclic azoalkanes has been studied computationally to understand the stereoselectivity of the resulting products. chemrxiv.orgchemrxiv.org The nitrile group in this compound could potentially participate in intramolecular reactions with the photochemically generated nitrene.

Electrochemical methods can also be employed to activate the functional groups of this compound. The reduction of aryl azides to the corresponding amines can be achieved electrochemically, providing a mild and selective alternative to chemical reducing agents. Studies on the electrochemical reduction of p-nitrophenyl azide have provided evidence for the formation of a nitrene anion radical as a short-lived intermediate. acs.org The nitrile group can also be electrochemically reduced. Furthermore, electrochemical C-H azidation of anilines has been reported, suggesting the possibility of electrochemically modifying the aromatic ring of this compound. researchgate.net

The following table outlines potential outcomes of photochemical and electrochemical activation of this compound:

Activation MethodTarget Functional GroupPotential Outcome
Photolysis (UV light)AzideNitrene formation, potential for intramolecular reactions
Electrochemical ReductionAzideFormation of the corresponding aniline (B41778)
Electrochemical ReductionNitrileFormation of an aminomethyl group
Electrochemical OxidationAromatic RingC-H functionalization

Incorporation into Polymeric or Supramolecular Structures

The unique chemical handles of this compound make it an attractive building block for the synthesis of functional polymers and supramolecular assemblies.

To incorporate this molecule into a polymer, it would first need to be functionalized with a polymerizable group, such as a vinyl or acrylate (B77674) moiety. The resulting monomer could then be polymerized using techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which allows for the synthesis of polymers with controlled molecular weights and narrow distributions. mdpi.comresearchgate.net The pendant azido (B1232118) and nitrile groups would then be available for post-polymerization modification, allowing for the creation of functional materials with tailored properties. For example, the azide groups could be used for "click" chemistry reactions to attach other molecules, while the nitrile groups could be hydrolyzed to carboxylic acids or reduced to amines.

In the realm of supramolecular chemistry, the functional groups of this compound can participate in non-covalent interactions to form ordered assemblies. The nitrile group can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-π stacking interactions. While specific studies on supramolecular structures of this compound are limited, research on supramolecular polymers based on other building blocks, such as cucurbituril (B1219460) derivatives, demonstrates the principles of self-assembly through host-guest interactions. ecust.edu.cn The design of complementary molecules that can specifically interact with the chloro, azido, and cyano functionalities of this compound could lead to the formation of novel supramolecular architectures with interesting properties. rsc.org

Exploration of New Reaction Manifolds and Derived Compound Classes

The reactivity of the azide and nitrile groups in this compound opens the door to the exploration of new reaction pathways and the synthesis of novel classes of compounds.

One area of exploration is the intramolecular cyclization of derivatives of this compound. For instance, if a suitable functional group is introduced at the ortho position to the azide, intramolecular reactions could lead to the formation of fused heterocyclic systems. The intramolecular cyclization of azido-isocyanides, triggered by the azide anion, has been shown to produce complex nitrogenated heterocycles. nih.gov Similarly, the intramolecular cyclization of acyl radicals onto an azido group provides a route to cyclized lactams. nih.gov

The synthesis of quinazoline (B50416) derivatives is another promising avenue. organic-chemistry.orgelifesciences.orgscilit.commarquette.edu Quinazolines are a class of heterocyclic compounds with a wide range of biological activities. marquette.edu Synthetic strategies often involve the cyclization of precursors containing amino and cyano or amide functionalities on an aromatic ring. organic-chemistry.orgmarquette.edu By reducing the azide group of this compound to an amine, the resulting 2-amino-4-chlorobenzonitrile (B1265954) can serve as a key intermediate for the synthesis of various quinazoline and quinazolinone derivatives through reactions with appropriate carbonyl compounds or other reagents. organic-chemistry.orgmarquette.edu

The following table presents potential new compound classes that could be derived from this compound:

Precursor ModificationReaction TypeResulting Compound Class
Introduction of an ortho-substituentIntramolecular cyclizationFused heterocycles
Reduction of azide to amineCondensation with carbonylsQuinazolines/Quinazolinones
Reaction with isocyanidesMulticomponent reactionComplex nitrogenated heterocycles
Radical-initiated cyclization of derivativesIntramolecular radical cyclizationFused lactams

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Azido-4-chlorobenzonitrile, and how can reaction conditions be tailored to minimize hazards?

  • Methodology : The azide group is highly reactive and potentially explosive. A two-step synthesis is recommended:

Chlorination : Introduce the chloro substituent via electrophilic substitution on benzonitrile derivatives using Cl₂/FeCl₃ .

Azidation : Replace a nitro or halogen group with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) to avoid exothermic decomposition .

  • Safety : Conduct reactions in small batches with blast shields and remote monitoring. Avoid metal catalysts (risk of detonation) .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Analytical Techniques :

  • IR Spectroscopy : The azide group exhibits a strong absorption band near 2100–2150 cm⁻¹ .
  • NMR : Expect aromatic protons in the δ 7.5–8.5 ppm range (4-substituted chloro and azide groups deshield adjacent protons) .
  • Elemental Analysis : Validate C, H, N, and Cl percentages against theoretical values (±0.3% tolerance) .

Q. What are the critical storage and handling protocols for this compound?

  • Storage : Keep in amber glass containers under inert gas (Ar/N₂) at –20°C to slow azide degradation .
  • PPE : Use nitrile gloves, flame-resistant lab coats, and full-face shields. Fume hoods are mandatory for handling solids or solutions .

Advanced Research Questions

Q. How does the azide group influence the compound’s reactivity in click chemistry applications?

  • Mechanistic Insight : The azide participates in strain-promoted or copper-catalyzed azide-alkyne cycloadditions (CuAAC). Key factors:

  • Solvent Compatibility : Use DMSO or t-BuOH/H₂O mixtures to stabilize intermediates.
  • Catalyst Optimization : Cu(I) salts (e.g., CuBr) with tris(benzyltriazolylmethyl)amine ligands enhance reaction rates .
    • Kinetic Studies : Monitor reaction progress via HPLC or in situ FTIR to quantify cycloadduct formation .

Q. What computational methods are suitable for predicting the thermal stability of this compound?

  • DFT Calculations : Model bond dissociation energies (BDEs) for the C–N₃ bond to assess decomposition thresholds. Basis sets like B3LYP/6-311+G(d,p) are recommended .
  • Experimental Validation : Pair computations with DSC/TGA to detect exothermic peaks (decomposition onset >120°C suggests moderate stability) .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

  • Case Study : Conflicting δ values may arise from solvent polarity or tautomerism.

  • Solution : Run variable-temperature NMR or use deuterated solvents (CDCl₃ vs. DMSO-d₆) to identify dynamic effects .
  • Cross-Validation : Compare with X-ray crystallography (if crystalline) or high-resolution MS .

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